
(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrrole ring, a pyrazole ring, a diazepane ring, and a sulfonyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazole rings are aromatic and would contribute to the stability of the molecule. The diazepane ring is a seven-membered ring with one nitrogen atom, which could exist in various conformations .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrrole and pyrazole rings could undergo electrophilic substitution reactions, while the sulfonyl group could be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .Scientific Research Applications
Synthesis and Structural Analysis
A series of novel N-phenylpyrazolyl aryl methanones derivatives, which include compounds structurally related to (4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, have been synthesized and characterized. These compounds exhibit significant herbicidal and insecticidal activities, highlighting their potential use in agriculture and pest control (Wang et al., 2015).
Biological Activity Studies
The compound and its derivatives have been evaluated for various biological activities. For instance, some derivatives have shown antimicrobial activity, which could be of interest in developing new antimicrobial agents. This highlights the potential of these compounds in medical and pharmaceutical applications (Kumar et al., 2012).
Antioxidant Properties
Studies on similar structures have demonstrated excellent radical scavenging activity, indicating strong antioxidant properties. This suggests potential applications in health supplements, food preservation, and possibly in managing oxidative stress-related conditions (Lavanya et al., 2014).
Application in Material Science
In the realm of material science, related compounds have been explored for their use in creating new materials. For example, their incorporation into polymer structures for specific functionalities like high selectivity in fuel cell applications indicates a potential use in energy-related fields (Li et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazoles have been shown to exhibit diverse biological activities, and some have been found to be cytotoxic to several human cell lines .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyrazole derivatives have been shown to interfere with various enzymatic pathways .
properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-22-16-19(15-21-22)29(27,28)25-12-4-11-24(13-14-25)20(26)17-5-7-18(8-6-17)23-9-2-3-10-23/h2-3,5-10,15-16H,4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPIWRCXLHTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

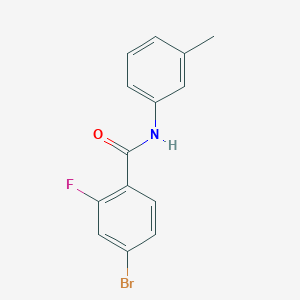
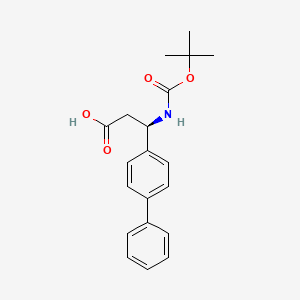
![8-Benzyl-1-oxa-3,8-diaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2954483.png)
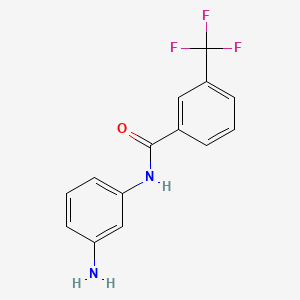
![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)
![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)
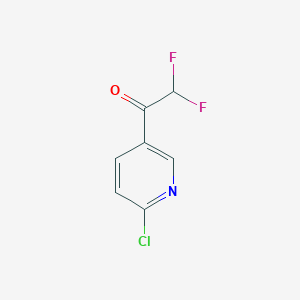
![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)
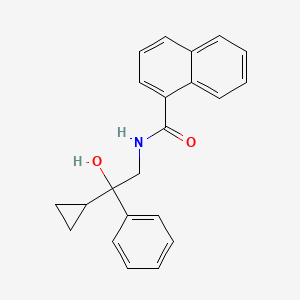
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)
![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)
![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)